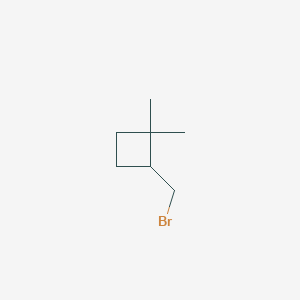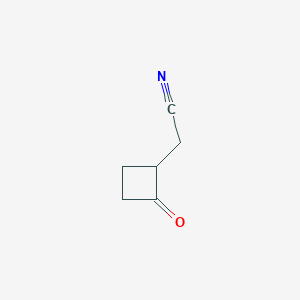
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is an organoboron compound that features a thiadiazole ring substituted with an ethyl group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3-ethyl-1,2,4-thiadiazole with a boron-containing reagent under suitable conditions. For example, the reaction with boronic acid derivatives or boron trifluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiadiazole ring can introduce various functional groups .
Applications De Recherche Scientifique
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and boronic acid group contribute to its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(3-Phenyl-1,2,4-thiadiazol-5-yl)boronic acid: Contains a phenyl group, offering different chemical properties and applications.
(3-Isopropyl-1,2,4-thiadiazol-5-yl)boronic acid:
Uniqueness
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of the thiadiazole ring and boronic acid group makes it particularly valuable in cross-coupling reactions and as a potential bioactive molecule .
Propriétés
Numéro CAS |
213325-86-1 |
|---|---|
Formule moléculaire |
C4H7BN2O2S |
Poids moléculaire |
157.99 g/mol |
Nom IUPAC |
(3-ethyl-1,2,4-thiadiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H7BN2O2S/c1-2-3-6-4(5(8)9)10-7-3/h8-9H,2H2,1H3 |
Clé InChI |
XKEVSLGZUIGHNT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC(=NS1)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)

![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)





amine dihydrochloride](/img/structure/B13453767.png)

![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
